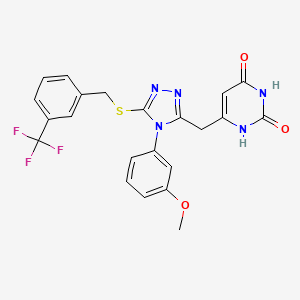![molecular formula C17H18N6O4 B2836981 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide CAS No. 899752-02-4](/img/structure/B2836981.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-5(4H)-one, a tert-butyl group, and a 4-nitrophenyl group. The pyrazolo[3,4-d]pyrimidin-5(4H)-one is a type of heterocyclic compound which is a core structure in many bioactive compounds . The tert-butyl group is a common protecting group in organic synthesis . The 4-nitrophenyl group is a nitroaromatic compound, which are often used in the manufacture of dyes, pharmaceuticals, and polymers.
Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the pyrazolo[3,4-d]pyrimidin-5(4H)-one and the 4-nitrophenyl groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-one could potentially undergo further reactions at the 3-position . The 4-nitrophenyl group is electron-withdrawing, which could activate the acetamide linkage for nucleophilic acyl substitution reactions.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, which includes derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating their potential as antimicrobial agents. This study highlights the chemical versatility and potential biomedical applications of pyrazolo[3,4-d]pyrimidine derivatives in addressing microbial resistance (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activities. These findings suggest that pyrazolo[3,4-d]pyrimidine derivatives can form coordination complexes with metal ions, potentially offering a new approach to developing antioxidant agents (Chkirate et al., 2019).
Antitumor Activity
Research by M. M. Al-Sanea et al. (2020) on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives showcased their synthesis and evaluation for in vitro cytotoxic activity against cancer cell lines, indicating the potential of these compounds as anticancer agents. This underscores the role of pyrazolo[3,4-d]pyrimidine derivatives in cancer research, contributing to the development of new therapeutic agents (Al-Sanea et al., 2020).
Neuroinflammation Imaging
A series of novel pyrazolo[1,5-a]pyrimidines related to translocator protein 18 kDa (TSPO) ligands were synthesized and evaluated for neuroinflammation imaging by Annelaure Damont et al. (2015). These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for TSPO, an early biomarker of neuroinflammatory processes. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing PET radiotracers for neuroinflammation imaging, contributing to the understanding and diagnosis of neurological disorders (Damont et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-17(2,3)22-15-13(9-19-22)16(25)21(10-18-15)20-14(24)8-11-4-6-12(7-5-11)23(26)27/h4-7,9-10H,8H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUOXZJJCZYKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2836899.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2836900.png)
![6-(4-Methoxyphenyl)-3-[2-oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]pyrimidin-4-one](/img/structure/B2836901.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2836902.png)
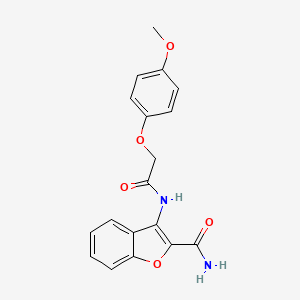
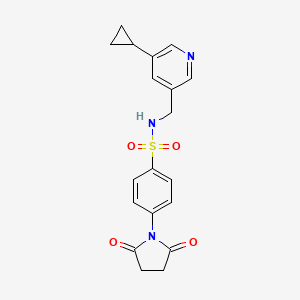
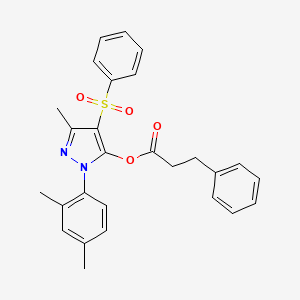
![N-(5-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2836913.png)
![2-[[cyclopentyl(thiophen-2-ylmethyl)carbamothioyl]amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2836914.png)
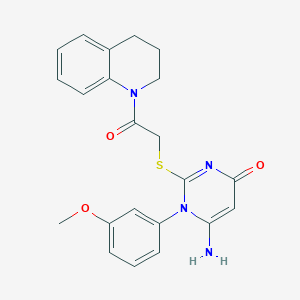
![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)

![3-(4-Methoxyphenyl)-5-[1-(2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2836920.png)
